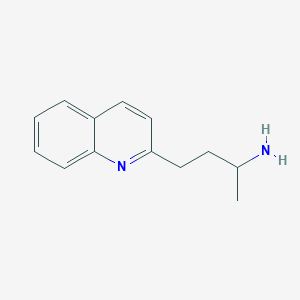
4-(Quinolin-2-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Quinolin-2-yl)butan-2-amine is a compound that features a quinoline ring attached to a butan-2-amine chain. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is known for its wide range of biological activities and is a core structure in many pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinolin-2-yl)butan-2-amine typically involves the formation of the quinoline ring followed by the attachment of the butan-2-amine chain. One common method involves the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . The quinoline ring can then be functionalized to introduce the butan-2-amine moiety through various substitution reactions.
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve catalytic processes and green chemistry approaches to minimize environmental impact. Transition metal-catalyzed reactions and the use of ionic liquids as solvents are some of the methods employed to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 4-(Quinolin-2-yl)butan-2-amine can undergo several types of chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
4-(Quinolin-2-yl)butan-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Quinolin-2-yl)butan-2-amine involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases . These interactions lead to the compound’s observed biological activities, including antimicrobial and anticancer effects .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
2-Aminoquinoline: Similar structure with an amino group at the 2-position, used in antimalarial drugs.
4-Aminoquinoline: Known for its antimalarial properties, used in drugs like chloroquine.
Uniqueness: 4-(Quinolin-2-yl)butan-2-amine is unique due to the presence of the butan-2-amine chain, which can enhance its solubility and bioavailability compared to other quinoline derivatives. This structural modification can also lead to different biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-quinolin-2-ylbutan-2-amine |
InChI |
InChI=1S/C13H16N2/c1-10(14)6-8-12-9-7-11-4-2-3-5-13(11)15-12/h2-5,7,9-10H,6,8,14H2,1H3 |
InChI Key |
YXMDYKHOWJEVBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=NC2=CC=CC=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


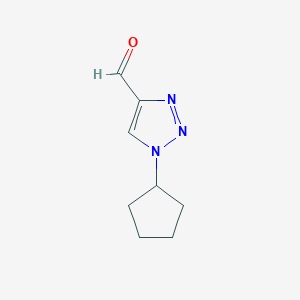
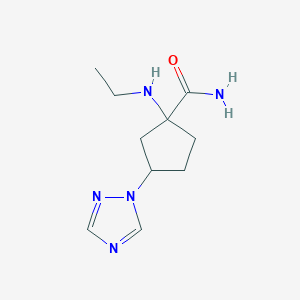
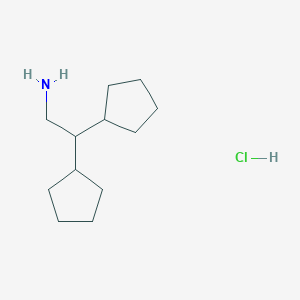

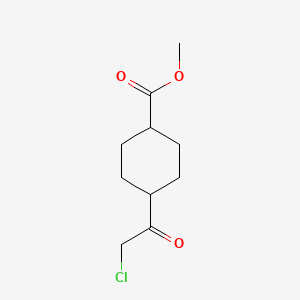
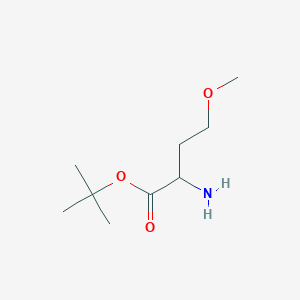
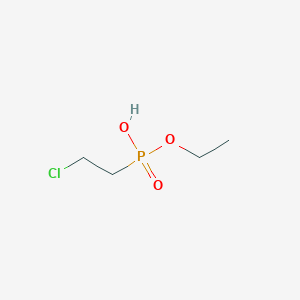

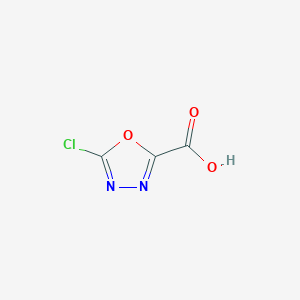
![(1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13564942.png)




